Ditelluride, bis(3-fluorophenyl)
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Overview
Description
Ditelluride, bis(3-fluorophenyl) is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 3-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditelluride, bis(3-fluorophenyl) typically involves the reaction of sodium ditelluride with 3-fluorophenyl halides. Sodium ditelluride can be prepared by reducing tellurium with sodium borohydride. The reaction proceeds as follows:
Reduction of Tellurium: Tellurium is reduced to sodium ditelluride using sodium borohydride.
Formation of Ditelluride: Sodium ditelluride is then reacted with 3-fluorophenyl halides to form ditelluride, bis(3-fluorophenyl).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(3-fluorophenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides.
Reduction: It can be reduced back to the corresponding tellurols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: Formation of telluroxides.
Reduction: Formation of tellurols.
Substitution: Formation of substituted phenyl tellurides.
Scientific Research Applications
Ditelluride, bis(3-fluorophenyl) has several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the semiconductor industry and in the development of advanced materials
Mechanism of Action
The mechanism of action of ditelluride, bis(3-fluorophenyl) involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates, which can exert various biological effects. The compound’s unique structure allows it to participate in redox reactions and other chemical processes that are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Diphenyl ditelluride: Similar structure but without the fluorine atoms.
Dibenzyl ditelluride: Contains benzyl groups instead of phenyl groups.
Diethyl ditelluride: Contains ethyl groups instead of phenyl groups.
Uniqueness
Ditelluride, bis(3-fluorophenyl) is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other ditellurides .
Properties
CAS No. |
36062-88-1 |
---|---|
Molecular Formula |
C12H8F2Te2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-fluoro-3-[(3-fluorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8F2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
LUGVZTIIOZFLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)F)F |
Origin of Product |
United States |
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